

Application Notes: Immunofluorescence Staining for PACAP-38 (31-38) Treated Cells

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Compound of Interest

Compound Name: PACAP-38 (31-38), human,
mouse, rat

Cat. No.: B8087403

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Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two primary forms: PACAP-38 and PACAP-27.[1][2] The C-terminal fragment of PACAP-38, specifically the amino acid sequence 31-38, has been identified as a functional peptide. It acts as an activator of the PAC1 receptor, initiating a cascade of intracellular signaling events.[3] These pathways are involved in crucial cellular processes, including proliferation, neuroprotection, and the regulation of inflammatory responses.[3][4]

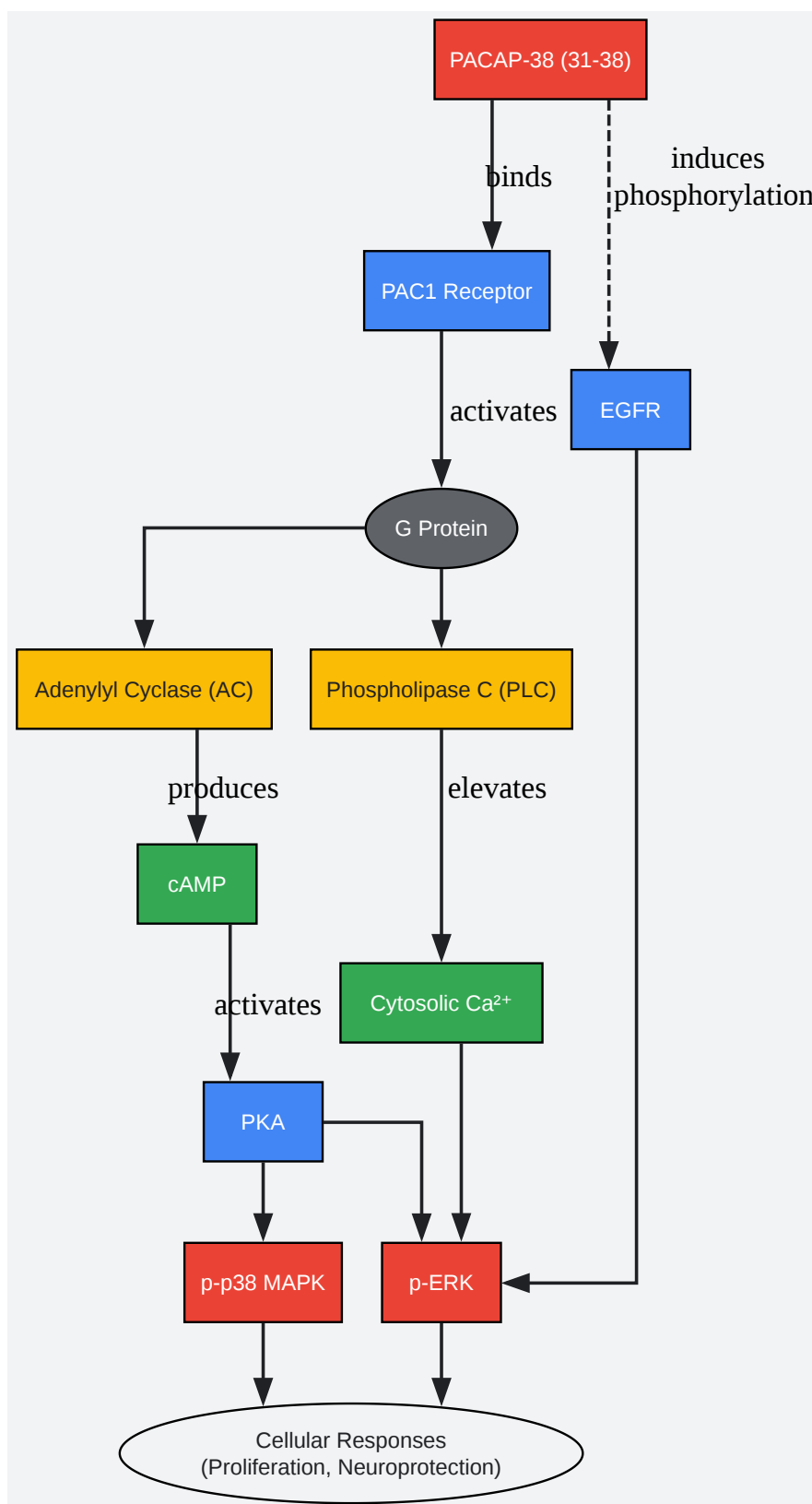
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins within cells, making it an ideal method for studying the effects of PACAP-38 (31-38) treatment.

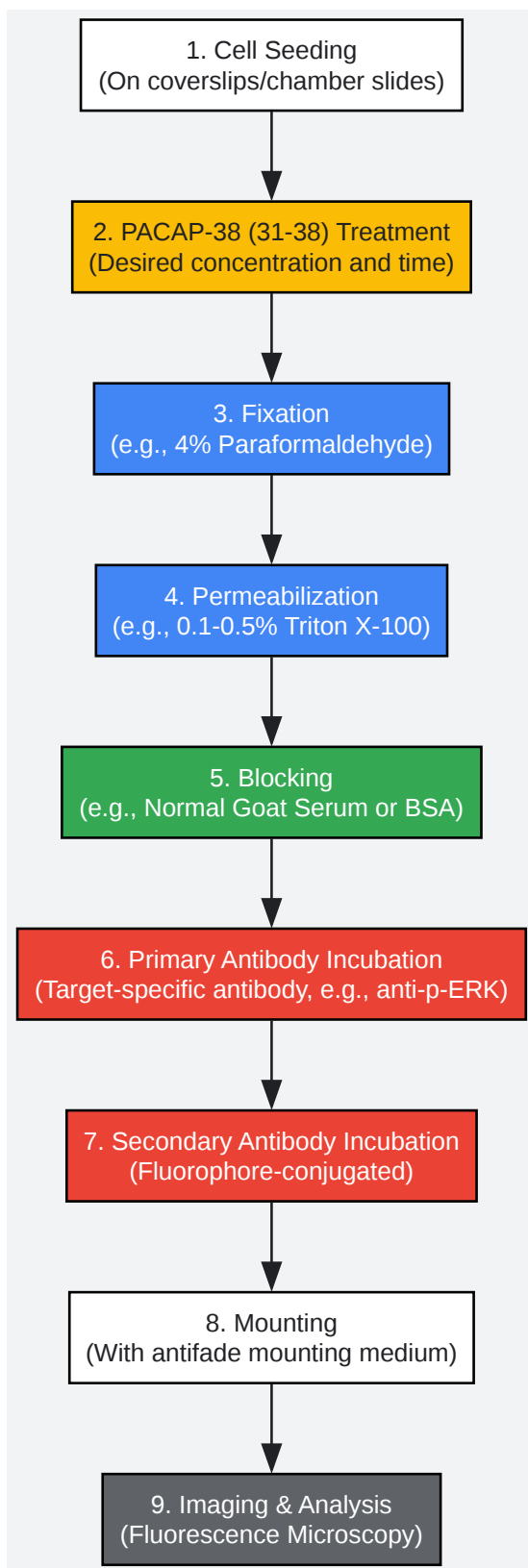
This document provides a detailed protocol for performing immunofluorescence staining on cells treated with PACAP-38 (31-38), along with relevant signaling pathway information and a summary of quantitative data from related studies.

Signaling Pathways Activated by PACAP

PACAP-38 and its fragments primarily exert their effects by binding to G protein-coupled receptors, with high affinity for the PAC1 receptor.[5] Activation of the PAC1 receptor can trigger multiple downstream signaling cascades. The most prominent pathways include the adenylyl cyclase (AC) pathway, which increases intracellular cyclic AMP (cAMP) and activates Protein Kinase A (PKA), and the phospholipase C (PLC) pathway, which leads to an increase in

cytosolic calcium (Ca^{2+}).^{[3][5][6]} These initial signals converge on downstream kinases, notably the Extracellular signal-Regulated Kinase (ERK) and p38 MAP kinase, and can also lead to the transactivation of receptors like the Epidermal Growth Factor Receptor (EGFR).^{[3][7]} These pathways collectively influence gene expression and cellular responses such as proliferation and differentiation.^{[3][7]}





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